Glyoxime, dimethyl-

Description

BenchChem offers high-quality Glyoxime, dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyoxime, dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

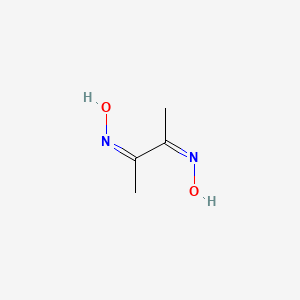

Structure

2D Structure

3D Structure

Properties

CAS No. |

464921-38-8 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |

InChI Key |

JGUQDUKBUKFFRO-GLIMQPGKSA-N |

Isomeric SMILES |

C/C(=N/O)/C(=N\O)/C |

Canonical SMILES |

CC(=NO)C(=NO)C |

physical_description |

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |

vapor_pressure |

0.00069 [mmHg] |

Origin of Product |

United States |

Significance in Coordination Chemistry and Metal Complexation

Dimethylglyoxime (B607122) is highly significant in coordination chemistry primarily due to its ability to act as an excellent chelating agent. vedantu.comgeeksforgeeks.org It is classified as a bidentate ligand, meaning each molecule possesses two donor nitrogen atoms that can simultaneously bind to a single central metal ion, forming a stable ring-like structure known as a chelate. vedantu.combyjus.com

The deprotonated form, dimethylglyoximate (dmgH⁻), forms square planar complexes with several transition metal ions, most notably with nickel(II), but also with palladium(II), platinum(II), and cobalt(II). wikipedia.orgchemicalbook.comepstem.net The reaction between nickel(II) ions and an alcoholic solution of dimethylglyoxime results in the formation of a bright, cherry-red precipitate of nickel bis(dimethylglyoximate), [Ni(dmgH)₂]. vedantu.comchemicalbook.comwikipedia.org

The exceptional stability of the Nickel-DMG complex is attributed to two primary structural features:

Chelation: The two bidentate dmgH⁻ ligands arrange in a square planar geometry around the central Ni²⁺ ion, creating two stable five-membered rings. vedantu.com

Hydrogen Bonding: Strong intramolecular hydrogen bonds form between the oxygen atom of one dmgH⁻ ligand and the hydroxyl hydrogen of the other, further reinforcing the structure. vedantu.comresearchgate.netquora.com

These coordination complexes serve as theoretical models for enzymes and catalysts. wikipedia.org The study of these complexes provides insights into the electronic and spectral properties which are highly dependent on the nature of the central metal ion. epstem.netnih.govacs.org For instance, while Ni(II) forms a distinctive red complex, palladium(II) precipitates as a yellow compound from dilute acid solutions. lscollege.ac.inchemicalbook.com

Table 2: Selected Metal Complexes of Dimethylglyoxime

| Metal Ion | Complex Formula | Color of Precipitate |

|---|---|---|

| Nickel(II) | Ni(C₄H₇N₂O₂)₂ | Bright Red wikipedia.orgyoutube.com |

| Palladium(II) | Pd(C₄H₇N₂O₂)₂ | Yellow lscollege.ac.inchemicalbook.com |

| Iron(II) | Fe(C₄H₇N₂O₂)₂ | --- |

| Copper(II) | Cu(C₄H₇N₂O₂)₂ | --- |

Role in Advanced Analytical Methodologies

Historically, dimethylglyoxime (B607122) was one of the first organic reagents to find application in analytical chemistry. vedantu.com Its high selectivity and sensitivity, particularly for nickel, have made it a cornerstone reagent in qualitative and quantitative analysis. vedantu.comlscollege.ac.inpw.live

The primary analytical applications include:

Gravimetric Analysis: The most prominent use of dimethylglyoxime is in the gravimetric determination of nickel. vedantu.com The addition of an alcoholic solution of DMG to a solution containing Ni²⁺ ions, typically buffered with ammonia, leads to the quantitative precipitation of the insoluble [Ni(dmgH)₂] complex. vedantu.comtestbook.com The precipitate can then be filtered, dried, and weighed to determine the mass of nickel in the original sample. vedantu.com

Qualitative Detection: The formation of the characteristic bright red precipitate serves as a highly sensitive and specific confirmatory test for the presence of nickel(II) ions, even at low concentrations. vedantu.comtestbook.comyoutube.com This test is also used to detect nickel release from items that come into contact with the skin, such as jewelry. vedantu.comlscollege.ac.ingeeksforgeeks.org

Spectrophotometric Determination: Dimethylglyoxime is also employed as a photometric reagent for various metal ions, including nickel, palladium, platinum, iron(II), and cobalt(II). testbook.comchemicalbook.comlscollege.ac.in The colored complexes formed can be measured using spectrophotometry to quantify the metal ion concentration.

Hydrometallurgy: DMG plays a role in hydrometallurgical processes, such as the sustainable recycling of lithium-ion batteries. testbook.com It is used for the selective precipitation and recovery of nickel from the leaching liquors of spent cathode materials. testbook.comscience.gov

Relevance in Catalysis and Materials Science

The applications of dimethylglyoxime (B607122) and its metal complexes extend into the fields of catalysis and materials science. The specific coordination environment provided by the ligand can be leveraged to create materials with unique catalytic and structural properties.

Catalyst Development: Dimethylglyoxime-metal complexes are of theoretical interest as catalysts. wikipedia.org Recent research has focused on using dimethylglyoxime as a ligand to prepare nitrogen-doped carbon-supported metal nanoparticles. mdpi.comproquest.com These materials, containing metals like palladium, nickel, copper, and iron, have shown excellent performance as catalysts for the oxygen reduction reaction (ORR), which is crucial for technologies like fuel cells. mdpi.comproquest.com The pyrolysis of dimethylglyoxime-metal ion clathrates provides a facile method to synthesize these high-performance catalysts, with the ligand itself serving as the source for the nitrogen-doped carbon support. mdpi.comproquest.com

Single-Atom Catalysts (SACs): An innovative strategy involves coupling dimethylglyoxime to enhance the coordination bonds of palladium single-atom catalysts. acs.orgfigshare.com By bonding DMG to the support structure around the palladium centers, the stability and activity of the catalyst for reactions like the Suzuki-Miyaura cross-coupling are significantly improved. acs.orgfigshare.com

Ligand in Homogeneous Catalysis: Dimethylglyoxime has been reported as an efficient and economical ligand for copper-catalyzed reactions, such as the hydroxylation of aryl halides to produce phenols. ias.ac.in This offers a less expensive alternative to palladium-based catalyst systems. ias.ac.in

Precursor for Materials: Metal-organic frameworks (MOFs) and related materials can be synthesized using dimethylglyoxime as a low-cost ligand. mdpi.comproquest.com These materials have potential applications in various fields, including ion exchange, gas storage, and as precursors for other functional materials. epstem.net

Computational and Theoretical Chemistry Perspectives

Established Synthetic Pathways of the Ligand

The traditional synthesis of dimethylglyoxime has been well-documented, with two primary routes being the most common.

A widely employed method for preparing dimethylglyoxime involves a two-step process starting from butanone. wikipedia.orgchemicalbook.com Initially, butanone is reacted with an alkyl nitrite (B80452), such as ethyl nitrite or amyl nitrite, to form biacetyl monoxime. wikipedia.orgorgsyn.orgdatapdf.com This reaction is typically catalyzed by an acid, like hydrochloric acid. orgsyn.orgsciencemadness.org The resulting biacetyl monoxime is then reacted with a source of hydroxylamine (B1172632), such as sodium hydroxylamine monosulfonate, to install the second oxime group, yielding dimethylglyoxime. wikipedia.orgorgsyn.org

The reaction conditions, including temperature and pH, are critical for optimizing the yield. For instance, the formation of biacetyl monoxime is an exothermic reaction where the temperature is maintained between 40-55°C. sciencemadness.org The subsequent oximation to form dimethylglyoxime is often carried out at around 70°C. orgsyn.org A patent describes a process using methanol (B129727) to generate methyl nitrite gas, which then reacts with butanone to produce dimethylglyoxime, reportedly achieving a yield of up to 95%. google.com

It is important to use the biacetyl monoxime promptly after its preparation, as it tends to turn brown upon standing, which can affect the color of the final dimethylglyoxime product. orgsyn.org

An alternative and more direct route to dimethylglyoxime involves the reaction of biacetyl (butane-2,3-dione) with hydroxylamine. orgsyn.orgchemicalbook.com This method circumvents the need for the intermediate monoxime synthesis. The reaction is typically carried out by treating biacetyl with hydroxylamine hydrochloride in a buffered solution. sciencemadness.orgnih.gov The presence of a buffer, such as sodium acetate, helps maintain an optimal pH for the oxime formation. sciencemadness.org Studies have shown that both nickel(II) and palladium(II) ions can promote the formation of dimethylglyoxime from biacetyl and hydroxylamine in solutions with a pH between 7 and 8. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Key Conditions |

| Butanone | 1. Ethyl nitrite, HCl 2. Sodium hydroxylamine monosulfonate | Biacetyl monoxime | Dimethylglyoxime | Temperature control (40-55°C for step 1, 70°C for step 2) |

| Biacetyl | Hydroxylamine hydrochloride, Sodium acetate | - | Dimethylglyoxime | Buffered solution (pH ~4) |

Electrochemical Synthesis of Dimethylglyoxime-Based Complexes

Electrochemical methods have emerged as a valuable tool for the synthesis and study of dimethylglyoxime-based metal complexes. These techniques allow for the controlled generation of specific oxidation states of the metal centers within the complex.

Research has demonstrated the electrochemical synthesis of heterotrimetallic macrocyclic complexes based on dimethylglyoxime. imist.maresearchgate.net In one study, a complex was synthesized by leveraging the preferred coordination geometries of copper and chromium, with cyclic voltammetry used to study its electronic properties. imist.ma The cyclic voltammogram revealed four distinct redox states, three attributed to the metal centers and one to the ligand itself. imist.ma

Furthermore, nickel-dimethylglyoxime complex modified electrodes have been prepared and their catalytic activity investigated. researchgate.net These modified electrodes are typically prepared by cycling the electrode potential to a high value (e.g., 0.8V versus SCE). researchgate.net The resulting modified electrodes have shown strong catalytic activity towards the electro-oxidation of alcohols like methanol and ethanol (B145695). researchgate.net The electrochemical behavior of Ni(II) in the presence of dimethylglyoxime has also been studied in weakly alkaline media using various electrochemical techniques. scispace.com

Derivatization and Ligand Modification Strategies

The versatility of dimethylglyoxime as a ligand stems from the ability to modify its structure to tune the properties of its metal complexes. These modifications can influence factors such as solubility, stability, and catalytic activity.

Another approach is the derivatization of the oxime groups themselves. While much of the literature focuses on the complexes formed, the modification of the core dimethylglyoxime structure is also an area of interest. For instance, the synthesis of analogues from different diketones, such as benzil (B1666583), has been noted. wikipedia.orggeeksforgeeks.org

The synthesis of new pseudohalide complexes of dimethylglyoxime with metals like cobalt, copper, and nickel has also been reported, where ligands such as lysine (B10760008) are incorporated. iaset.us Furthermore, the use of dimethylglyoxime clathrates as precursors for nitrogen-doped carbon-supported nano-metal particle catalysts highlights an innovative application of this ligand. mdpi.com The pyrolysis of these clathrates yields catalysts for the oxygen reduction reaction. mdpi.com Research has also been conducted on the derivatization of related carbonyl compounds like methylglyoxal, which provides insights into potential reaction pathways and reagents that could be adapted for dimethylglyoxime modification. mdpi.com

| Modification Strategy | Example | Purpose/Outcome |

| Mixed-Ligand Complexes | [M(Hdmg)₂B] (B = 2-aminophenol) | Alter coordination environment, modify physical and chemical properties. semanticscholar.org |

| Use of Analogous Diketones | Benzil dioxime | Create related ligands with different steric and electronic properties. wikipedia.org |

| Pseudohalide Complexes | [Co(dmg)₂(N₃)₂] | Introduce additional functional groups and create novel structures. iaset.us |

| Clathrate Pyrolysis | Dimethylglyoxime-metal ion clathrate | Prepare nitrogen-doped carbon-supported nano-particle catalysts. mdpi.com |

Ligand Characteristics and Coordination Modes

The utility of dimethylglyoxime in coordination chemistry stems from its specific structural and electronic properties, which dictate how it interacts with metal centers.

Dimethylglyoxime (dmgH₂) is classified as a bidentate ligand, meaning it possesses two donor atoms that can simultaneously bind to a single central metal ion. vedantu.comlscollege.ac.ininfinitylearn.com The donor sites are the two nitrogen atoms of the oxime functional groups (-NOH). vedantu.comvedantu.com This dual-point attachment allows the ligand to form a stable, five-membered ring structure with the metal ion, a phenomenon known as chelation. vedantu.comvedantu.com

The formation of these chelate rings results in a complex that is significantly more stable than one formed with comparable monodentate ligands, an observation referred to as the chelate effect. vedantu.com In many of its complexes, such as with Ni(II), two dimethylglyoximato (dmgH⁻) ligands coordinate to the metal. The resulting structure is further stabilized by strong intramolecular hydrogen bonds between the oxygen atom of one ligand and the hydroxyl hydrogen of the other. vedantu.comvedantu.comquora.com This combination of chelation and hydrogen bonding imparts exceptional stability to the resulting metal complexes. vedantu.com

The oxime group (>C=N-OH) exhibits amphoteric properties, possessing both a mildly acidic hydroxyl group and a slightly basic nitrogen atom. derpharmachemica.com This characteristic is crucial to its function as a ligand. In its neutral form, it is denoted as dmgH₂. vedantu.compw.live However, it can be deprotonated, typically in a basic medium, to form the dimethylglyoximato monoanion (dmgH⁻), which carries a -1 charge. vedantu.compw.livebyjus.com

It is this anionic form, dmgH⁻, that most commonly acts as the chelating agent in coordination complexes. byjus.combris.ac.uk The ability to deprotonate allows for the formation of neutral complexes with divalent metal ions, such as the well-known [Ni(dmgH)₂], which contributes to their low solubility in water. lscollege.ac.in

Synthesis and Characterization of Metal-Dimethylglyoxime Complexes

Dimethylglyoxime reacts with a wide array of transition metals to form complexes with diverse structures and properties. These complexes can be synthesized under various conditions, often leading to mononuclear, polynuclear, or mixed-ligand species.

The most common and widely studied dimethylglyoxime complexes are mononuclear, containing a single metal center. The classic example is nickel(II) bis(dimethylglyoximate), [Ni(dmgH)₂], where the nickel ion is coordinated by two dmgH⁻ ligands in a square planar geometry. quora.comwikipedia.org

However, dimethylglyoxime and its anions can also act as bridging ligands, connecting multiple metal centers to form polynuclear complexes. Copper, in particular, is known to form a variety of such structures. Dinuclear, trinuclear, and even tetranuclear copper complexes have been synthesized and characterized. researchgate.netpsu.eduresearchgate.netacs.org In some of these structures, the oximate group bridges two copper atoms through its nitrogen and oxygen atoms, or solely through the oxygen atom. researchgate.netpsu.edu The solid-state structure of [Ni(dmgH)₂] can also be described as forming infinite chains with notable Ni-Ni distances. researchgate.net

Beyond the simple binary complexes, dimethylglyoxime readily participates in the formation of mixed-ligand complexes. In these compounds, the metal ion is coordinated not only to dimethylglyoximato ligands but also to other neutral or anionic ligands.

A prominent class of these are the cobaloximes, which are cobalt(III) complexes containing two equatorial dmgH⁻ ligands. The two axial positions are occupied by other ligands, leading to general formulas like [Co(dmgH)₂(A)(X)], where 'A' can be a neutral Lewis base such as pyridine (B92270) or an amino acid, and 'X' is a monoanion like a halide or thiocyanate. bris.ac.ukresearchgate.nettandfonline.com Similar mixed-ligand complexes have been prepared with other metals, such as zinc, forming species with the general formula [M(A)₂(B)(C)], where A is dimethylglyoxime, and B and C are other ligands like azide (B81097) and acetate. derpharmachemica.comresearchgate.net These complexes often exhibit pseudo-octahedral geometry. researchgate.net

Dimethylglyoxime's versatility as a ligand is demonstrated by its ability to form stable complexes with a broad range of transition metals.

Nickel (Ni): The reaction between Ni(II) ions and dimethylglyoxime in a neutral or ammoniacal solution produces a characteristic bright raspberry or cherry-red precipitate of [Ni(dmgH)₂]. vedantu.comwikipedia.org This reaction is highly sensitive and specific, forming the basis for the gravimetric analysis of nickel. vedantu.comlscollege.ac.in The complex features a square planar geometry stabilized by strong intramolecular hydrogen bonds, which renders it insoluble. vedantu.comquora.comwikipedia.org

Palladium (Pd): Palladium(II) reacts with dimethylglyoxime to form a yellow precipitate of [Pd(dmgH)₂]. vedantu.compw.livewikipedia.org A key difference from nickel is that palladium can be quantitatively precipitated from dilute mineral acid solutions. scispace.com This difference in reactivity allows for the analytical separation of palladium from nickel. scispace.com

Platinum (Pt): Platinum(II) also forms square planar complexes with dimethylglyoxime, analogous to those of nickel and palladium. vedantu.comresearchgate.net Due to the strong ligand field of 5d metals, these complexes exhibit extensive stacking with relatively short metal-metal interactions. researchgate.net

Cobalt (Co): Cobalt complexes with dimethylglyoxime, known as cobaloximes , are of significant interest as structural and functional models for Vitamin B₁₂. pitt.eduresearchgate.netwikipedia.org These are typically stable, pseudo-octahedral Co(III) complexes with the formula [Co(dmgH)₂(L)X], where L and X are various axial ligands. bris.ac.uktandfonline.comwikipedia.org The synthesis usually involves the preparation of a Co(II) precursor which is then oxidized in the presence of the ligands. bris.ac.ukwikipedia.org

Copper (Cu): Copper(II) forms a range of complexes with dimethylglyoxime, often with varied stoichiometry and nuclearity. researchgate.netacs.org Unlike the typical square planar Ni(II) complex, copper(II) can adopt distorted square-pyramidal geometries. researchgate.net Dinuclear and polynuclear copper complexes are common, where the oxime group can act as a bridge between copper centers, leading to interesting magnetic properties such as strong antiferromagnetic coupling. researchgate.netpsu.edu

Iron (Fe): Iron(II) reacts with dimethylglyoxime in the presence of a base (like pyridine or ammonia) to form further complexes with the general formula [Fe(dmg)₂(Base)₂]. chemicalbook.comrsc.orgacs.org These compounds have been studied as models for iron porphyrin complexes due to similarities in their stability and spectroscopic properties. rsc.org

Zinc (Zn): Zinc(II) forms stable complexes with dimethylglyoxime, often in mixed-ligand systems. derpharmachemica.com For example, complexes with the general formula [Zn(A)₂(B)(C)] (where A=dimethylglyoxime, B=pseudohalide, C=acetate) have been synthesized. derpharmachemica.comresearchgate.net In these compounds, the zinc atom is typically six-coordinated in an octahedral geometry, with the dimethylglyoxime coordinating through both nitrogen and oxygen atoms of the oxime groups. derpharmachemica.comresearchgate.net

Table 1: Properties of Dimethylglyoxime

| Property | Value |

|---|---|

| Chemical Formula | C₄H₈N₂O₂ |

| Molar Mass | 116.12 g/mol pw.live |

| Appearance | White powder vedantu.compw.live |

| Melting Point | 238-241 °C vedantu.compw.live |

| Solubility | Insoluble in water; Soluble in alcohol, ether, pyridine, acetone (B3395972), and sodium hydroxide (B78521) solution. vedantu.compw.live |

Table 2: Selected Metal-Dimethylglyoxime Complexes

| Metal Ion | Complex Formula | Color | Geometry |

|---|---|---|---|

| Nickel(II) | [Ni(dmgH)₂] | Bright Red vedantu.comwikipedia.org | Square Planar vedantu.comwikipedia.org |

| Palladium(II) | [Pd(dmgH)₂] | Yellow pw.live | Square Planar scispace.com |

| Iron(II) | [Fe(dmg)₂(py)₂] | Red | Octahedral acs.org |

| Cobalt(III) | [CoCl(dmgH)₂(py)] | Yellow-Brown wikipedia.org | Octahedral wikipedia.org |

| Copper(II) | [Cu₂(Hdmg)₄] | - | Distorted Square-Pyramidal researchgate.net |

| Zinc(II) | [Zn(dmg)₂(N₃)(CH₃COO)] | - | Octahedral derpharmachemica.comresearchgate.net |

Structural Elucidation of Dimethylglyoxime Complexes

The determination of the precise three-dimensional arrangement of atoms in metal-dimethylglyoxime complexes is fundamental to understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic methods provides a comprehensive picture of their structure, from the solid-state packing to the behavior in solution.

Single-Crystal X-ray Diffraction Studies

For the classic square planar d⁸ metal complexes, such as bis(dimethylglyoximato)nickel(II), [Ni(dmgH)₂], SC-XRD confirms that two dimethylglyoximato ligands coordinate to the central metal ion in a trans configuration. The resulting molecules are virtually planar. A key feature revealed by these studies is the formation of extensive stacks in the solid state, with relatively short metal-metal distances. researchgate.net For instance, in [Ni(dmgH)₂], the Ni-Ni distance is approximately 3.24-3.255 Å at ambient pressure. researchgate.netresearchgate.netresearchgate.net This stacking is facilitated by the planar nature of the complexes and the size of the metal's frontier d orbitals. researchgate.net

The crystal structure of these complexes is often orthorhombic. researchgate.netresearchgate.net SC-XRD has been crucial in identifying the detailed geometry, including the presence of strong intramolecular hydrogen bonds between the oxime groups of the two ligands, which contribute to the planarity and stability of the complex.

Table 1: Selected Crystallographic Data for Metal-Dimethylglyoxime Complexes at Ambient Pressure

| Compound | Crystal System | Metal-Metal Distance (Å) | Reference |

| [Ni(dmgH)₂] | Orthorhombic | ~3.255 | researchgate.net |

| [Pd(dmgH)₂] | Orthorhombic | ~3.255 | researchgate.net |

Spectroscopic Characterization (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are vital for confirming the coordination of the ligand to the metal and for probing the structural and electronic properties of the complexes, both in the solid state and in solution.

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the coordination mode of the dimethylglyoxime ligand. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed.

C=N Stretching: The ν(C=N) stretching vibration, found around 1447-1450 cm⁻¹ in the free ligand, typically shifts upon coordination. iaset.usrsc.org In some complexes, like [Ni(dmg)₂(N₃)₂], this band shifts to a slightly lower wavenumber (1444 cm⁻¹), suggesting coordination through the nitrogen atom of the oxime. iaset.us In other reported Ni-DMG complexes, a blue shift to 1573 cm⁻¹ has been noted, attributed to the electron-withdrawing effect of the metal ion. rsc.org

N-O Stretching: The N-O stretching vibration is also sensitive to coordination. In the free ligand, bands around 908 cm⁻¹ and 983 cm⁻¹ are assigned to N-O vibrations. rsc.org In the Ni-DMG complex, these bands shift to higher frequencies, appearing around 1102 cm⁻¹ and 1240 cm⁻¹. rsc.org Another study identifies the N-O stretch in complexes at approximately 1020 cm⁻¹ and 1145 cm⁻¹. iaset.us

Metal-Nitrogen Stretching: The formation of a coordinate bond between the metal and the nitrogen atoms of the oxime gives rise to new bands in the far-IR region. For example, a strong absorption around 513 cm⁻¹ in a cobalt complex is assigned to the ν(Co-N) vibration, which is absent in the spectrum of the free ligand. iaset.us

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insights into the electronic transitions within the complexes. The spectra of metal-dimethylglyoxime complexes are characterized by absorptions arising from ligand-centered transitions and metal-to-ligand charge transfer (MLCT) events. semanticscholar.org For monomolecular species of [M(Hdmg)₂] (M = Ni, Pd, Pt) in solution, calculations predict three main absorptions in the 180 to 350 nm range, which are assigned to ligand-centered π-π* transitions, some with MLCT character. semanticscholar.org The notorious d-p transitions that cause the distinct colors of these compounds in the solid state are associated with the stacked oligomeric structures. semanticscholar.org For the platinum complex, the long-wavelength absorption is significantly red-shifted to a maximum of 350 nm compared to the nickel (310 nm) and palladium (312 nm) analogues. semanticscholar.org In some cases, an intense peak observed around 574 nm for [Ni(DMG)₂] is attributed to MLCT transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR spectroscopy helps to confirm the formation of complexes in solution. For a [Ni(DMG)₂] complex dissolved in dimethyl sulfoxide (B87167) (DMSO), characteristic peaks for the methyl and hydroxyl protons are observed. rsc.org The peak for the methyl protons in Ni-DMG appears at 1.94 ppm, while a peak at 3.33 ppm is assigned to the hydroxyl protons, confirming the complex's formation and providing information about its solution-state structure. rsc.org

Table 2: Characteristic Spectroscopic Data for [Ni(dmgH)₂]

| Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) / Chemical Shift (ppm) | Reference |

| IR | ν(C=N) Stretch | 1573 | rsc.org |

| IR | ν(N-O) Stretch | 1240, 1102 | rsc.org |

| UV-Vis | π-π* / MLCT | 310 | semanticscholar.org |

| UV-Vis | MLCT | 574 | researchgate.net |

| ¹H-NMR | -CH₃ protons | 1.94 | rsc.org |

| ¹H-NMR | -OH protons | 3.33 | rsc.org |

Influence of High Pressure on Structural Properties

Applying high pressure to metal-dimethylglyoxime complexes can induce significant and often anisotropic changes in their crystal structures. High-pressure single-crystal X-ray diffraction studies, particularly on [Ni(dmgH)₂], have revealed detailed insights into these structural modifications.

When subjected to pressures up to 5.1 GPa, [Ni(dmgH)₂] exhibits a significant average compression of about 4% per GPa. acs.orged.ac.uk The compression is highly anisotropic, with the most substantial change occurring in the direction perpendicular to the planar layers of the complex molecules. researchgate.netacs.orged.ac.uk This corresponds to a decrease in the shortest contacts between the nickel cations in the stacked structure. acs.orged.ac.uk For example, the Ni–Ni distance along the c-axis decreases abruptly from 3.255 Å at ambient pressure to 2.82 Å at 7.4 GPa. researchgate.net In contrast, the compression within the molecular layers is less pronounced. researchgate.netacs.orged.ac.uk

These structural changes are continuous and monotonic up to 5.1 GPa, but a reversible phase transition is reported to occur at 7.4 GPa. researchgate.net The pressure-induced shortening of the metal-metal distance is directly linked to changes in the material's physical properties, such as the observed color change (piezochromism) around 2.0 GPa. researchgate.net The bulk modulus, which measures a substance's resistance to compression, was estimated to be 8.0 GPa for [Ni(dmgH)₂] and 10 GPa for [Pt(dmgH)₂]. researchgate.net

Investigations of Intermolecular and Intramolecular Interactions

The structure and stability of dimethylglyoxime complexes are heavily influenced by both intramolecular and intermolecular forces.

Intramolecular Interactions The most significant intramolecular interaction in square planar [M(dmgH)₂] complexes is the strong O–H···O hydrogen bond that links the two glyoxime (B48743) ligands. acs.orged.ac.uk This short hydrogen bond is crucial for enforcing the planarity of the complex. DFT calculations have shown that this hydrogen bond is asymmetric and features a flat, single-well proton potential, which allows for large-amplitude proton oscillations. acs.orged.ac.uk Studies under high pressure indicate that the motion of this proton is coupled to the dynamics of the adjacent methyl groups, leading to an increased asymmetry of the hydrogen bond at higher pressures. acs.orged.ac.uk Theoretical studies also suggest that this strong hydrogen bond only exists in the presence of the metal cation. researchgate.net

Intermolecular Interactions In the solid state, the dominant intermolecular interactions are the metal-metal interactions and van der Waals forces that lead to the stacking of planar complex units. researchgate.net The Ni-Ni interactions in [Ni(dmgH)₂] are thought to be the primary reason for the structure's high compressibility along the stacking axis. researchgate.net However, DFT calculations on a dimeric unit, [Ni(dmgH)₂]₂, revealed a significant cohesive energy of over 20 kcal mol⁻¹. researchgate.net A similar cohesive energy was calculated for the hypothetical zinc analogue, which, lacking d-electrons for metal-metal bonding, suggests that the interaction is not a true Ni-Ni bond. researchgate.net An energy decomposition analysis indicates that the cohesive energy is primarily governed by electrostatic and dispersion forces, with orbital interactions playing a lesser role. researchgate.net

Electronic and Spectroscopic Properties of Metal-Dimethylglyoxime Complexes

The electronic structure of metal-dimethylglyoxime complexes dictates their spectroscopic and reactive properties. Theoretical methods, such as Density Functional Theory (DFT), have become indispensable for analyzing their electronic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of these complexes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the complex's stability and the energy of its lowest electronic transitions. youtube.com

DFT calculations on [M(Hdmg)₂] (M = Ni, Pd, Pt) have been used to explore their electronic properties. semanticscholar.org The results show that the calculated UV-Vis spectra, which are related to the electronic transitions between orbitals, are dominated by ligand-centered π-π* transitions, often with some metal(d) to ligand(π*) charge transfer (MLCT) character. semanticscholar.org

Redox Behavior and Electrochemistry of Complexes

The redox behavior of dimethylglyoxime complexes is a subject of extensive study, particularly for nickel, cobalt, and copper. These investigations are crucial for applications in electrocatalysis and analytical chemistry.

However, other research suggests a more complex mechanism. Using reductive coulometric stripping potentiometry, the reduction of [Ni(dmgH)₂] adsorbed on a mercury film electrode has been described as a 10-electron process. nih.gov This exhaustive reduction involves both the Ni(II) ion and the dimethylglyoxime ligands. nih.gov

In the context of electrocatalysis, the Ni(II)/Ni(III) redox couple is pivotal. Nickel-dimethylglyoxime complex modified electrodes exhibit strong catalytic activity towards the electro-oxidation of alcohols like methanol and ethanol. researchgate.net The process is believed to involve the conversion of Ni(II)(dmgH)₂ to a Ni(III) species, which then acts as the catalytic oxidant. researchgate.net

Cobalt Complexes: Cobalt-dimethylglyoxime complexes, or cobaloximes, also display rich electrochemical behavior. Cyclic voltammetry studies of complexes like [Co(dmgH)₂(H₂O)₂] reveal distinct redox transitions corresponding to Co(III)/Co(II) and Co(II)/Co(I). researchgate.net The reduced Co(I) species is of particular interest as it can interact with carbon dioxide, suggesting potential applications in CO₂ electrocatalytic reduction. researchgate.net

Similar to the nickel analogue, the electrochemical stripping reduction of the cobalt(II) dimethylglyoximate complex is proposed to be a 10-electron process, where both the central metal ion and the ligands are reduced. nih.govnih.gov Detailed electrochemical and spectroscopic studies support a mechanism where the adsorbed [Co(II)(dmgH)₂] complex undergoes a 10-electron, 10-proton reduction to form a cobalt amalgam and 2,3-bis(hydroxylamino)butane. nih.gov

Copper Complexes: The redox chemistry of copper-dimethylglyoxime complexes is linked to their catalytic capabilities. A copper electrode modified with a copper-dimethylglyoxime complex demonstrates catalytic activity for the oxidation of cyclohexanol (B46403) in an alkaline solution. koreascience.kr This catalytic behavior is mediated by a Cu(III) species formed on the electrode. koreascience.kr The ability of copper complexes to undergo the Cu(II) to Cu(I) redox transition is a critical factor in their chemical reactivity. mdpi.com

Table 1: Summary of Redox Processes in Metal-Dimethylglyoxime Complexes

| Metal Ion | Complex Type | Proposed Redox Transition(s) | Number of Electrons | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Nickel(II) | [Ni(dmgH)₂] | Ni(II) → Ni(I) → Ni(0) | 2 | Formation of metal amalgam on mercury electrode. | pku.edu.cnpku.edu.cn |

| Nickel(II) | [Ni(dmgH)₂] | Exhaustive reduction of metal and ligand | 10 | Used for trace analytical determination of nickel. | nih.govnih.gov |

| Nickel(II) | [Ni(dmgH)₂] | Ni(II) ↔ Ni(III) | 1 | Electrocatalytic oxidation of alcohols. | researchgate.net |

| Cobalt(II/III) | [Co(dmgH)₂(H₂O)₂] | Co(III) → Co(II); Co(II) → Co(I) | 1 per step | Reduced complex interacts with CO₂. | researchgate.net |

| Cobalt(II) | [Co(dmgH)₂] | Exhaustive reduction of metal and ligand | 10 | Mechanism involves reduction of adsorbed complex. | nih.govnih.gov |

| Copper(II) | Cu-dimethylglyoxime | Cu(II) ↔ Cu(III) | 1 | Electrocatalytic oxidation of cyclohexanol. | koreascience.kr |

Magnetic Properties and Spin Interactions

The magnetic properties of dimethylglyoxime complexes are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.orglibretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, whereas those with all paired electrons are diamagnetic and are slightly repelled by it. libretexts.org

Nickel(II) Dimethylglyoxime: The nickel(II) ion has a d⁸ electron configuration. In the square-planar geometry enforced by the two dimethylglyoximate ligands, it adopts a low-spin state. This results in all eight d-electrons being paired. Consequently, the [Ni(dmgH)₂] complex is diamagnetic. libretexts.org While the solid-state structure features stacked molecules with relatively short Ni-Ni distances, this is not due to a metal-metal bond but rather to π-π and aromatic interactions between the ligand frameworks. nih.govresearchgate.net

Iron(II) Dimethylglyoxime: For iron(II) complexes (d⁶ configuration), the spin state is highly dependent on the ligand field. nih.gov Iron(II) compounds can exist in a high-spin state (S=2, paramagnetic) or a low-spin state (S=0, diamagnetic). mdpi.com The transition between these states, known as spin crossover, can be induced by changes in temperature or pressure. nih.gov While not specifically detailed for the dimethylglyoxime complex in the provided results, the principles of spin crossover are fundamental to understanding the potential magnetic behavior of [Fe(dmgH)₂].

Copper(II) Dimethylglyoxime: The copper(II) ion has a d⁹ electron configuration, which guarantees the presence of one unpaired electron. Therefore, copper(II) dimethylglyoxime complexes are paramagnetic. reddit.com Theoretical studies on the dimeric form, [Cu(dmgH)₂]₂, predict a modest ferromagnetic coupling between the two spin-½ Cu²⁺ centers. researchgate.netnih.gov This indicates that the spins of the unpaired electrons on the adjacent copper ions tend to align parallel to each other. Experimental evidence for ferromagnetic behavior has also been observed in a heterotrinuclear complex, [Cu₂Zn(Hdmg)₂(dmg)₂(H₂O)], where the magnetic susceptibility increases as the temperature is lowered. acs.org

Mixed-Valent Iron Dimers: In more complex systems, such as mixed-valent Fe(II)-Fe(III) dimers, the magnetic interactions are governed by a balance between Heisenberg exchange (J) and Heisenberg double-exchange (B). nih.gov For related iron-sulfur clusters, this can lead to ground spin states ranging from S = 1/2 (antiferromagnetic coupling) to S = 9/2 (ferromagnetic coupling), and even to elusive intermediate spin states such as S = 3/2. nih.gov

Table 2: Magnetic Properties of Metal-Dimethylglyoxime Complexes

| Metal Ion | d-Electron Count | Typical Spin State | Unpaired Electrons | Magnetic Property | Reference |

|---|---|---|---|---|---|

| Nickel(II) | d⁸ | Low-spin (square planar) | 0 | Diamagnetic | libretexts.org |

| Iron(II) | d⁶ | High-spin or Low-spin | 4 or 0 | Paramagnetic or Diamagnetic (Spin Crossover) | nih.gov |

| Copper(II) | d⁹ | N/A | 1 | Paramagnetic | reddit.com |

| Copper(II) Dimer | d⁹ | N/A | 1 per Cu | Ferromagnetic coupling | researchgate.netnih.gov |

Solvent Effects on Coordination and Spectroscopy

The solvent environment can significantly influence the stability, structure, and spectroscopic properties of dimethylglyoxime complexes. These effects arise from direct coordination of solvent molecules to the metal center or from interactions with the ligands.

Research comparing copper and nickel dimethylglyoxime complexes reveals marked differences in their response to solvent changes. The ultraviolet and visible spectra of copper dimethylglyoxime show significant shifts in the metal-to-ligand charge transfer bands when the solvent is varied. nih.gov In contrast, the spectra for nickel dimethylglyoxime remain largely unchanged. nih.gov This observation is attributed to the greater tendency of the copper complex to coordinate with solvent molecules, which alters the nature of the Cu-N bonds. nih.gov This difference in solvent interaction also explains the higher solubility of copper dimethylglyoxime compared to its nickel counterpart in polar solvents. nih.gov

The stability of metal complexes is often affected by the addition of organic co-solvents to aqueous solutions. For instance, the stability of nickel(II) complexes with glycylglycine (B550881) increases with the addition of acetone or ethanol. researchgate.net This trend is generally explained by the weakening of ligand solvation in the mixed solvent, which favors complex formation. researchgate.net In the case of dimethylglyoxime complexes, theoretical calculations of potential energy curves suggest that the nature of the intramolecular hydrogen bonds can differ between the solid state (asymmetric) and in solution (symmetric), highlighting the solvent's role in modulating fine structural details. nih.gov

Computational studies often employ a specific solvent environment, like dimethyl sulfoxide (DMSO), to model the properties of these complexes. semanticscholar.org Comparisons between calculations performed in the gas phase versus a solvent phase show differences in the resulting bond lengths and angles, underscoring the importance of accounting for solvent effects in theoretical models. semanticscholar.org Furthermore, the use of space-demanding solvents, such as N,N′-dimethylpropyleneurea, can sterically hinder ligand binding and lead to changes in the coordination number and symmetry of the metal ion. nih.gov

Table 3: Influence of Solvent on Dimethylglyoxime Complex Properties

| Complex | Solvent System | Observed Effect | Underlying Cause | Reference |

|---|---|---|---|---|

| Copper(II) dimethylglyoxime | Various polar solvents | Significant shifts in UV-Vis spectra. | Coordination of solvent molecules to the Cu center. | nih.gov |

| Nickel(II) dimethylglyoxime | Various polar solvents | No significant shifts in UV-Vis spectra. | Insignificant variation in Ni-N bonds; less interaction with solvent. | nih.gov |

| Nickel(II) glycylglycinate (analogue system) | Water-acetone, Water-ethanol | Increased complex stability with added organic solvent. | Weakening of ligand solvation (destabilization). | researchgate.net |

| M(dmgH)₂ (M=Ni, Cu) | Solution vs. Solid-State (Theoretical) | Change in symmetry of intramolecular H-bonds. | Environmental effect on the potential energy surface of the proton. | nih.gov |

| General Metal Complexes | Space-demanding solvents (e.g., dmpu) | Decrease in coordination number and symmetry. | Steric hindrance from bulky solvent molecules. | nih.gov |

Supramolecular Assembly and Self-Aggregation in Dimethylglyoxime Systems

The planar structure and hydrogen-bonding capabilities of metal-dimethylglyoxime complexes facilitate their organization into larger supramolecular assemblies. These non-covalent interactions are fundamental to the properties of these materials in the solid state.

A defining characteristic of [M(dmgH)₂] complexes is the pair of strong, intramolecular O–H···O hydrogen bonds that form between the two glyoximate ligands. semanticscholar.orgnih.gov These hydrogen bonds are crucial for enforcing the square-planar geometry and are significantly stronger in the presence of the metal ion than they would be in the free ligand. researchgate.net DFT calculations have confirmed the asymmetric character of these O–H···O bonds in the monomolecular state. semanticscholar.org

In the solid state, these planar monomeric units tend to self-aggregate, forming stacks with direct metal-over-metal interactions. semanticscholar.org This stacking is a prominent feature for Ni(II), Pd(II), and Pt(II) complexes. The interaction energy holding these stacks together is significant; for the [Ni(dmgH)₂]₂ dimer, the cohesive energy is over 20 kcal mol⁻¹. researchgate.net This stability is not attributed to a direct metal-metal bond but rather to a combination of electrostatic effects, dispersion forces, and π-π interactions between the aromatic-like chelate rings of the ligand frameworks. researchgate.net These stacking interactions are responsible for properties observed in the solid state, such as color, which are distinct from those of the isolated molecules in solution. semanticscholar.org

Beyond intramolecular hydrogen bonds and stacking, intermolecular hydrogen bonds can further direct the crystal packing. For example, in a dichlorido(dimethylglyoxime)(dimethylglyoximato)cobalt(III) complex, intermolecular O–H···O and C–H···Cl hydrogen bonds link individual molecules into chains, which are then cross-linked to build the three-dimensional structure. nih.gov

The principles of supramolecular assembly also extend to creating more complex, discrete polynuclear structures. A dinuclear copper(II) dimethylglyoxime complex, [Cu₂(H₂dmg)(Hdmg)(dmg)]⁺, has been synthesized where the two copper centers exhibit cooperative effects, leading to reactivity not observed in the corresponding mononuclear complex. nih.gov

Table 4: Supramolecular Interactions in Dimethylglyoxime Systems

| Interaction Type | Description | Resulting Structure | Consequence | Reference |

|---|---|---|---|---|

| Intramolecular H-Bond | Strong O–H···O bonds between the two dmgH⁻ ligands. | Stabilized square-planar monomer. | Essential for the stability of the core complex. | semanticscholar.orgnih.gov |

| π-π Stacking / Dispersion Forces | Interaction between the planar, aromatic-like ligand frameworks of adjacent molecules. | Metal-over-metal stacked aggregates or dimers. | High cohesive energy in the solid state; altered electronic properties (e.g., color). | researchgate.netsemanticscholar.org |

| Intermolecular H-Bond | Bonds (e.g., C–H···Cl, O–H···O) between separate complex molecules. | Chains and cross-linked networks. | Stabilization of the overall crystal lattice. | nih.gov |

| Cooperative Metal-Ligand Bridging | Multiple metal centers bound by glyoxime ligands. | Discrete polynuclear complexes (e.g., dinuclear Cu complex). | Emergent reactivity due to cooperative effects between metal centers. | nih.gov |

Quantum Mechanical Approaches

Quantum mechanical methods are fundamental to the computational study of chemical systems. These approaches solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. For a molecule like dimethylglyoxime, these methods can elucidate its conformational preferences, reactivity, and the nature of its interactions with metal ions.

Density Functional Theory (DFT) has become a primary method for investigating the properties of dimethylglyoxime and its coordination compounds. orientjchem.org This approach is favored for its balance of accuracy and computational efficiency, making it suitable for the relatively large systems of transition metal complexes. orientjchem.org

Researchers have employed various functionals and basis sets to model these molecules. Studies on Ni(II), Pd(II), and Pt(II) complexes, for instance, have utilized the M06-2X functional with LANL2DZ and def2TZVP basis sets to study structural and spectral properties in a dimethyl sulfoxide (DMSO) solvent model. mdpi.com Other investigations have used the B3LYP functional with a 6-31G* basis set to explore the conformational landscape of the free dimethylglyoxime molecule. researchgate.net For complexes involving Ni(II) and Cu(II), range-separated hybrid functionals augmented with dispersion corrections have been applied to provide a detailed analysis of structural, electronic, and spectral properties. researchgate.net These calculations have been instrumental in understanding the geometries, frontier molecular orbitals, and infrared (IR) and UV-vis spectra of these compounds. mdpi.com The choice of functional and basis set, such as the use of split-valence basis sets over single-type basis sets, has been shown to improve the accuracy of the calculated data when compared to experimental values. mdpi.com

Table 1: Selected DFT Studies on Dimethylglyoxime and its Complexes This table is interactive. Click on headers to sort.

| Complex Studied | Functional | Basis Set(s) | Key Properties Investigated |

|---|---|---|---|

| [M(Hdmg)₂] (M = Ni, Pd, Pt) | M06-2X | LANL2DZ (for metals), def2TZVP (for C, H, N, O) | Molecular geometry, IR and UV-vis spectra, frontier orbitals. mdpi.com |

| Dimethylglyoxime (dmgH₂) | B3LYP | 6-31G* | Conformational analysis, vibrational spectra. researchgate.net |

| [M(DMG)₂] (M = Ni²⁺, Cu²⁺) | Range-separated hybrid functional | Not specified | Structural, electronic, and spectral (IR, UV-vis) properties. researchgate.net |

| Ni(dmg)₂ | M06-2X | LanL2DZ, 6-31+G(2d,p) | Cohesive energy of dimeric units, pressure effects on structure. researchgate.netresearchgate.net |

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT, enabling the study of larger molecular systems. furman.edu These methods are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and use parameters derived from experimental data to simplify calculations. wikipedia.org The PM3 method uses the same formalism as the AM1 method but differs in its parameterization, where values are treated as optimizable. wikipedia.org

PM3 has been successfully applied to model the geometries, thermodynamic parameters, and vibrational frequencies of metal complexes. researchgate.net For example, it was used to investigate a novel copper(II) complex, and the calculated bond distances and angles were found to be in good agreement with experimental X-ray diffraction data. researchgate.net While powerful for geometry prediction, PM3 has noted limitations; for instance, it can underestimate hydrogen bond lengths by 0.1-0.2 Å and their energies by approximately 1-2 kcal/mol. furman.edu Despite this, its ability to model intermolecular hydrogen bonding makes it a valuable tool for initial structural assessments and for studying large biological or chemical systems where higher-level calculations would be prohibitive. furman.edu

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For dimethylglyoxime, these studies are crucial for understanding its three-dimensional structure and dynamic properties.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. gatech.edu For dimethylglyoxime, DFT calculations have been used to elucidate its conformational space. researchgate.net These studies revealed that the anti/trans conformer is the global energy minimum, even though several syn conformers could potentially be stabilized by intramolecular hydrogen bonding. researchgate.net The stability of the anti/trans form is determined by a combination of steric and conjugation effects. researchgate.net

In its metal complexes, such as those with Ni(II), Pd(II), and Pt(II), geometry optimizations have confirmed that the molecules are completely planar. mdpi.com These calculations also established the asymmetric nature of the two intramolecular O–H⋯O hydrogen bonds that connect the two dimethylglyoximato ligands. mdpi.com For certain nickel complexes, optimization calculations have predicted geometries such as a slightly deformed square pyramid or a distorted octahedron, depending on the coordination environment. epstem.net Furthermore, studies combining DFT with high-pressure X-ray diffraction have investigated geometric changes under pressure, revealing that the structure and dynamics of the O–H⋯O hydrogen bond are affected by compression. researchgate.net

Theoretical calculations are highly effective in predicting and interpreting vibrational and electronic spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of dimethylglyoxime complexes. mdpi.com

For [M(Hdmg)₂] (M = Ni, Pd, Pt) complexes, TD-DFT calculations revealed three main absorption bands in the UV-vis spectrum between 180 and 350 nm. mdpi.comsemanticscholar.org These bands, which are red-shifted in the order Ni < Pd < Pt, were assigned primarily to ligand-centered π-π* transitions, with some contribution from metal(d) to ligand(π*) charge transfer (MLCT). mdpi.comsemanticscholar.org The well-known d-p transitions that give these compounds their characteristic colors in the solid state are reportedly negligible in monomolecular models, suggesting that spectroscopic observations in solution may be due to oligomeric species. mdpi.comsemanticscholar.org

Vibrational spectra have been analyzed using scaled quantum mechanical (SQM) force fields based on DFT calculations. researchgate.netresearchgate.net This approach has enabled a complete assignment of the vibrational spectra of both the free ligand and its complexes. researchgate.net For bis(dimethylglyoximato)nickel(II), a detailed analysis at the B3LYP/6-311+(+)G** level helped to identify and assign 45 fundamental vibrations. researchgate.net Calculations have also been used to compare the vibrational frequencies in different metal complexes. For example, the O-H symmetric and asymmetric stretching modes in [Ni(Hdmg)₂] are calculated at significantly lower wavenumbers (2174 and 2240 cm⁻¹) compared to the palladium (2939 and 2964 cm⁻¹) and platinum (2857 and 2934 cm⁻¹) analogues, reflecting a stronger hydrogen bond in the nickel complex. semanticscholar.org

Table 2: Selected Calculated Vibrational Frequencies for Dimethylglyoxime and its Ni(II) Complex This table is interactive. Click on headers to sort.

| Vibrational Mode | System | Calculated Frequency (cm⁻¹) | Method |

|---|---|---|---|

| O-H Asymmetric Stretch | [Ni(Hdmg)₂] | 2240 | M06-2X/def2TZVP/LANL2DZ |

| O-H Symmetric Stretch | [Ni(Hdmg)₂] | 2174 | M06-2X/def2TZVP/LANL2DZ |

| O-H Bend | [Ni(Hdmg)₂] | 1810 | M06-2X/def2TZVP/LANL2DZ |

| C=N Stretch | Ni(dmg)₂ | ~1650-1700 | B3LYP/6-311+(+)G** |

| N-O Stretch | Ni(dmg)₂ | ~1240 | B3LYP/6-311+(+)G** |

Table 3: Calculated Electronic Absorption Maxima for [M(Hdmg)₂] Complexes in DMSO This table is interactive. Click on headers to sort.

| Complex | Calculated λ_max (nm) | Assignment |

|---|---|---|

| [Ni(Hdmg)₂] | 283 | π-π* (ligand-centered) / MLCT |

| [Pd(Hdmg)₂] | 291 | π-π* (ligand-centered) / MLCT |

Data sourced from a TD-DFT study using the M06-2X functional. semanticscholar.org

Advanced Electronic Structure Analyses

To gain deeper insight into bonding and charge distribution, advanced electronic structure analysis methods are often applied to the results of quantum mechanical calculations. These include Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses.

NBO analysis is a tool used to study charge transfer, conjugative interactions, and the nature of chemical bonds by transforming the calculated molecular orbitals into localized orbitals that align with Lewis structures. orientjchem.org In studies of dimethylglyoximato-nickel complexes, NBO analysis has been used to evaluate the atomic charges and perform population analysis. epstem.net This provides a quantitative picture of the electron distribution and the donor-acceptor interactions between the metal center and the dimethylglyoxime ligands.

The Atoms in Molecules (AIM) theory, developed by Bader, allows for the analysis of chemical properties based on the topology of the electron density. orientjchem.org This method can be used to identify and characterize chemical bonds, particularly non-covalent interactions like hydrogen bonds. orientjchem.org For instance, AIM has been used to calculate the strength of intermolecular hydrogen bonds, providing a quantitative measure of their energy. orientjchem.org In the context of dimethylglyoxime complexes, such analysis can precisely define the strength and nature of the crucial intramolecular O-H···O hydrogen bonds that stabilize the square planar geometry. researchgate.net

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of complexes between dimethylglyoxime (dmgH₂) and metal ions is governed by both thermodynamic and kinetic factors. Dimethylglyoxime is well-known for forming thermodynamically stable chelating complexes with divalent transition-metal ions like nickel(II), palladium(II), and copper(II). epstem.netnih.govacs.org

Thermodynamic Stability: The thermodynamic stability of a complex refers to the extent of its formation at equilibrium and is quantified by the stability constant (or formation constant). researchgate.net The high thermodynamic stability of complexes like bis(dimethylglyoximato)nickel(II), [Ni(dmgH)₂], is a key reason for its use in gravimetric analysis. byjus.com

Comparative DFT studies have quantified the stability of these complexes. For instance, the formation of [Ni(dmgH)₂] is found to be more stable than [Cu(dmgH)₂] with respect to the isolated ions (M²⁺ and dmgH⁻), which is attributed to stronger intramolecular hydrogen bonding in the nickel complex. nih.govacs.org However, when considering the reaction from hydrated metal ions, the formation of the copper complex has a larger reaction enthalpy. This is because the starting nickel hexahydrate complex, [Ni(H₂O)₆]²⁺, has a greater binding enthalpy than the corresponding copper complex, [Cu(H₂O)₆]²⁺, making the displacement of water by dimethylglyoxime less favorable for nickel. nih.govacs.org The bonding energy for certain dimethylglyoximato-nickel(III) and -(IV) complexes has been calculated to be very high, indicating the formation of very stable complexes, especially when the metal has a strongly ionic character. epstem.net

Kinetic Aspects: The kinetic stability, or lability, of a complex refers to the speed at which it undergoes ligand exchange reactions. researchgate.net While a complex may be thermodynamically stable, it can be either kinetically inert (slow to react) or labile (quick to react). For example, Cu²⁺ complexes are often kinetically labile. unm.edu In the context of dimethylglyoxime, potential energy curve calculations suggest a lower proton transfer barrier within the hydrogen bonds of [Ni(dmgH)₂] compared to its copper analogue, which is a kinetic parameter related to the stronger H-bonding in the nickel complex. nih.govacs.org

The kinetics of the decomposition of these complexes have also been studied. A thermogravimetric (TG-DSC) analysis of [Ni(dmgH)₂] showed that it begins to decompose around 280 °C, with a sharp exothermic peak at approximately 308.2 °C (at a heating rate of 10 °C·min⁻¹). mdpi.com Such studies provide kinetic parameters for the thermal breakdown of the complex. mdpi.com

The following table presents thermodynamic data for the formation of nickel and copper dimethylglyoxime complexes.

Data sourced from DFT studies. epstem.netnih.govacs.org

Catalytic Applications and Mechanistic Studies Involving Dimethylglyoxime

Dimethylglyoxime (B607122) Complexes as Homogeneous and Heterogeneous Catalysts

Dimethylglyoxime and its derivatives form complexes with metals such as cobalt, nickel, and palladium that function as effective catalysts. wikipedia.orgquora.com These catalytic systems can be broadly categorized as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst exists in a different phase. nih.govnih.gov

Homogeneous Catalysis: Cobalt complexes with diglyoxime ligands, known as cobaloximes, are a prominent class of homogeneous catalysts, particularly for proton reduction to generate hydrogen (H₂). nih.govnih.gov These molecular catalysts operate in solution and their properties can be finely tuned. Another example involves a palladium single-atom catalyst (SAC) where dimethylglyoxime is used as a modifying ligand to enhance the coordination bonds. nih.gov This catalyst demonstrated high, stable activity for the Suzuki-Miyaura reaction in a homogeneous setting. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts involving dimethylglyoxime are often prepared through the pyrolysis of its metal complexes. researchgate.net For instance, clathrates of dimethylglyoxime with metal ions like iron, nickel, copper, and palladium can be pyrolyzed to produce highly efficient nitrogen-doped carbon-supported metal nanoparticles. researchgate.net These materials have shown significant catalytic performance for the oxygen reduction reaction (ORR). researchgate.net Similarly, nickel-dimethylglyoxime complex modified graphite (B72142) electrodes have been developed for the electro-oxidation of small organic molecules like methanol (B129727) and ethanol (B145695). nih.gov A key advantage of heterogeneous catalysts is their ease of separation and potential for recycling. nih.govacs.org

| Catalyst Type | Catalyst System | Application | Key Findings | Reference |

|---|---|---|---|---|

| Homogeneous | Cobaloximes (e.g., Co(dmgH)₂(py)Cl) | Hydrogen Evolution Reaction (HER) | Electrocatalyzes H₂ evolution from triethylammonium (B8662869) chloride in DMF. | wikipedia.org |

| Homogeneous | Pd Single-Atom Catalyst (Pd-O-DMG structure) | Suzuki-Miyaura Reaction | DMG enhances Pd-O coordination bonds, leading to unchanged activity after 6 cycles. | nih.gov |

| Heterogeneous | Ni(II)(DMG)₂ modified graphite electrode | Methanol/Ethanol Oxidation | Shows strong catalytic activity for alcohol electro-oxidation to formate (B1220265)/acetate. | nih.gov |

| Heterogeneous | Metal nanoparticles on Nitrogen-doped Carbon (from pyrolysis of DMG clathrates) | Oxygen Reduction Reaction (ORR) | Pd, Ni, Cu, and Fe nanoparticles derived from DMG complexes are efficient ORR catalysts. | researchgate.net |

Electrocatalytic Processes

Complexes of dimethylglyoxime are particularly active in electrocatalysis, facilitating key reactions for energy conversion and storage, such as CO₂ reduction and water splitting.

The electrochemical reduction of carbon dioxide is a critical area of research for converting a greenhouse gas into valuable chemical feedstocks. Cobalt-dimethylglyoxime complexes have been studied for this purpose. youtube.com Cyclic voltammetry studies of Co(DMG)₂(H₂O)₂ show redox transitions corresponding to Co(III)/Co(II) and Co(II)/Co(I). youtube.com The reduced form of the complex interacts with CO₂ to form a stable compound, which is believed to be an intermediate in the electrocatalytic reduction of CO₂ to carbon monoxide (CO). youtube.com The process is thought to proceed via a two-electron reduction to generate an active Co(0) species, which then coordinates with CO₂ to form a metallocarboxylate intermediate, [Co(II)(L)–CO₂²⁻]⁰, a crucial step in the catalytic cycle.

Cobaloximes, which are cobalt complexes with glyoxime (B48743) ligands like dimethylglyoxime, are well-established molecular catalysts for the hydrogen evolution reaction (HER). nih.govnih.gov They are considered promising alternatives to expensive platinum catalysts. nih.gov The catalytic cycle is initiated by the reduction of the Co(II) complex to a highly reactive Co(I) species. nih.govnih.gov This Co(I) intermediate reacts with a proton source (H⁺) to form a key Co(III)-hydride (Co(III)-H) intermediate. nih.govnih.gov The release of H₂ can then proceed through two primary mechanistic pathways: a homolytic (or bimetallic) route where two Co(III)-H molecules react with each other, or a heterolytic (or monometallic) route involving the protonation of the Co(III)-H species. nih.govnih.gov Thermodynamic analyses suggest that the homolytic pathway often has lower energy barriers than the heterolytic route. nih.govnih.gov

The oxygen evolution reaction (OER), or water oxidation, is the anodic half-reaction of water splitting. While cobaloximes are well-known for HER, their application in OER has also been demonstrated. A water-soluble, BF₂-annulated cobaloxime, Co(dmgBF₂)₂(OH₂)₂ (where dmgBF₂ is difluoroboryl-dimethylglyoxime), has been used as a precursor for an efficient water oxidation catalyst. nih.gov During electrocatalysis under neutral pH conditions, this complex leads to the production of oxygen gas at a low overpotential. nih.gov It was observed that a stable green film of cobalt oxide (CoOx) with nanoribbon structures deposits on the electrode, acting as the active heterogeneous catalyst. nih.gov

Role in Organic Transformations and Reactions

Beyond electrocatalysis, dimethylglyoxime complexes are instrumental in various organic reactions.

A notable example is the use of a palladium single-atom catalyst supported on nickel hydroxide (B78521), where dimethylglyoxime is coupled to the support (Pd-O-DMG). nih.gov This heterogeneous catalyst showed excellent stability and activity in the Suzuki-Miyaura cross-coupling reaction, a vital carbon-carbon bond-forming reaction in organic synthesis. nih.gov The catalyst maintained its activity over multiple cycles under mild conditions. nih.gov

In another application, nickel-dimethylglyoxime complex [Ni(II)(DMG)₂] modified electrodes serve as potent catalysts for the electro-oxidation of methanol and ethanol in alkaline solutions. nih.gov This process involves a 4-electron transfer, converting methanol to formate and ethanol to acetate. nih.gov Furthermore, dimethylglyoxime itself is a precursor in organic synthesis; for example, its reduction with lithium aluminium hydride yields 2,3-Butanediamine. quora.com

| Reaction | Catalyst/Reagent | Products | Significance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Reaction | Pd Single-Atom Catalyst with DMG ligand | Biaryls | C-C bond formation with a stable, reusable catalyst. | nih.gov |

| Methanol/Ethanol Electro-oxidation | Ni(II)(DMG)₂ modified electrode | Formate/Acetate | Potential application in direct alcohol fuel cells. | nih.gov |

| Reduction of Dimethylglyoxime | Lithium aluminium hydride | 2,3-Butanediamine | Synthesis of a diamine building block. | quora.com |

Investigation of Catalytic Mechanisms and Reaction Pathways

Understanding the reaction mechanisms of dimethylglyoxime-based catalysts is crucial for designing more efficient systems.

CO₂ Reduction: For cobalt-based catalysts, the mechanism involves distinct redox transitions. The Co(III) precatalyst is reduced to Co(II) and then to the active Co(I) state. youtube.com This Co(I) species can be further reduced to a formal Co(0) state, which then binds and activates CO₂. The key intermediate is a metallocarboxylate, and the cleavage of its carbon-oxygen bond, often facilitated by a proton source, leads to the release of CO.

Hydrogen Evolution: The mechanism for HER with cobaloximes has been extensively studied. nih.govyoutube.com It universally proceeds via the formation of a Co(III)-hydride intermediate after the reduction of Co(II) to Co(I). wikipedia.orgnih.gov The subsequent H₂ evolution can follow several pathways. The homolytic pathway involves the bimolecular reaction of two Co(III)-H species. nih.gov Alternatively, the heterolytic pathway involves protonation of a single Co(III)-H species. nih.gov Further reduction of Co(III)-H to a Co(II)-H transient, which then reacts to produce H₂, represents another possible dominant channel. The preferred pathway depends on the specific complex and reaction conditions. youtube.com

Ligand-Based Redox Activity in Catalysis

The field of catalysis has increasingly focused on the concept of ligand-based redox activity, where a ligand is not merely a spectator but an active participant in the catalytic cycle by storing and transferring electrons. This strategy is a powerful tool in nature, where metalloenzymes use redox-active organic cofactors in conjunction with earth-abundant 3d transition metals to facilitate complex multi-electron reactions. nih.gov By incorporating redox-active moieties near a metal center, chemists can emulate this natural strategy, enabling less toxic and more cost-effective metals like iron or copper to perform transformations that might otherwise require precious noble metals. nih.gov Such ligand-based redox reactions introduce novel concepts for catalyst design. nih.gov

In complexes involving dimethylglyoxime (dmgH₂), the ligand framework is crucial for stabilizing various oxidation states of the central metal ion, thereby facilitating redox catalysis. For instance, nickel-dimethylglyoxime complexes have been investigated as electrocatalysts for the oxidation of alcohols like methanol and ethanol. researchgate.net Mechanistic studies propose that the catalytic cycle involves the oxidation of the metal center, for example, from Ni(II) to Ni(III). researchgate.net The dimethylglyoxime ligand plays a critical role in this process by stabilizing the higher oxidation state of the nickel ion, which is essential for the catalytic turnover. The electrochemical reaction was initially presumed to be a one-electron process that converts Ni(II)(DMG)₂ to a binuclear Ni(III) species, which then demonstrates strong catalytic activity toward alcohol oxidation. researchgate.net The ability to modify the electronic properties of the metal center through the ligand is a foundational aspect of designing catalysts for specific redox transformations.

Single-Atom Catalysis Design Principles

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atom efficiency and unique reactivity. A significant challenge in SAC design is to synergize catalytic activity and stability, a goal that can be achieved by carefully regulating the strength of the coordination bonds between the metal atom and its support. acs.org Dimethylglyoxime has been employed in an innovative inorganic-organic coupling strategy to enhance the performance of palladium (Pd) single-atom catalysts. acs.orgfigshare.com

In one study, researchers developed a Pd-SAC by anchoring single Pd atoms onto nickel hydroxide (Ni(OH)₂) that was enriched with Ni²⁺ vacancies. To enhance the stability and activity, dimethylglyoxime (DMG) was then bonded to the hydroxyl groups of the support material, creating a distinct Pd–O-DMG structure. acs.orgfigshare.com Theoretical calculations revealed that the coupled DMG molecule induces hydrogen bonds on the oxygen atoms surrounding the palladium center. acs.org This interaction strengthens the Pd–O coordination bonds, effectively anchoring the palladium atoms and preventing their agglomeration or leaching during the reaction, which is a common deactivation pathway for SACs. acs.orgfigshare.com

The practical benefit of this design was demonstrated in the Suzuki-Miyaura reaction. The Pd-SAC with the Pd-O-DMG structure maintained its high catalytic activity over multiple cycles, whereas the performance of the catalyst without the DMG modification declined significantly. acs.org This work highlights a key design principle where an organic ligand like dimethylglyoxime can be strategically immobilized on the support lattice to fine-tune the coordination environment of the single-atom active site, thereby resolving the common conflict between activity and stability. acs.orgfigshare.com

| Catalyst Structure | Key Design Feature | Effect on Coordination | Performance in Suzuki-Miyaura Reaction | Reference |

|---|---|---|---|---|

| Pd–O (Pristine) | Pd single atoms on Ni(OH)₂ support | Standard Pd-O coordination | Activity decreases significantly during recycling | acs.org |

| Pd–O-DMG | Dimethylglyoxime (DMG) coupled to the support | DMG induces hydrogen bonds, strengthening Pd-O coordination | Activity remains unchanged after 6 cycles | acs.orgfigshare.com |

Bio-Inspired Catalysis and Enzyme Mimicry

Coordination complexes of dimethylglyoxime are of significant theoretical interest as models for enzymes and as catalysts in their own right. wikipedia.orggeeksforgeeks.org This area of research, known as bio-inspired catalysis, seeks to create synthetic molecules that replicate the function, and sometimes the structure, of the active sites of natural enzymes. These synthetic mimics, or "synzymes," can provide valuable insights into enzymatic mechanisms and lead to the development of robust catalysts for chemical synthesis. nih.gov

A prominent example of enzyme mimicry involving dimethylglyoxime is the study of its cobalt complexes, often called "cobaloximes." These compounds, such as bis(dimethylglyoximato)cobalt(II), serve as important structural and functional models for the corrin (B1236194) ring system of Vitamin B₁₂ coenzymes. scispace.com Researchers have conducted detailed kinetic studies on the catalytic activity of cobaloximes. For example, the hydrogenation of benzil (B1666583) to benzoin (B196080) has been shown to be effectively catalyzed by Co(Hdmg)₂ in the presence of pyridine (B92270). scispace.com The initial reaction rate demonstrates a first-order dependence on the cobalt complex concentration, highlighting its role as the active catalyst. scispace.com

The principle of using dimethylglyoxime complexes as enzyme mimics extends to their potential integration into more advanced catalytic systems. The porous and tunable nature of platforms like metal-organic frameworks (MOFs) allows them to emulate the protein pockets of enzymes, which can protect the active site and provide size-selective substrate access. nih.gov Dimethylglyoxime can be used as a low-cost and effective ligand to prepare metal-organic frameworks or related materials that support catalytic nanoparticles, combining the features of the molecular mimic with the benefits of a heterogeneous support. mdpi.comnih.gov This approach merges the advantages of molecular and supramolecular catalysis, paving the way for designing new generations of nanozymes by mimicking the active sites of natural enzymes. nih.govrsc.org

| Mimic System | Natural Enzyme/Cofactor Modeled | Key Features | Example Catalytic Reaction | Reference |

|---|---|---|---|---|

| Cobaloximes (e.g., Co(Hdmg)₂) | Vitamin B₁₂ Coenzymes | Models the square-planar equatorial ligand system of the corrin ring. | Hydrogenation of benzil to benzoin. | scispace.com |

| General DMG Complexes | Metalloenzyme Active Sites | Serve as theoretical models for understanding enzyme function and catalysis. wikipedia.orggeeksforgeeks.org Can be incorporated into porous supports like MOFs. nih.govmdpi.com | Electrocatalytic oxidation of alcohols. | researchgate.net |

Advanced Analytical Research Applications of Dimethylglyoxime

Development of Selective Detection and Quantification Methodologies for Metal Ions

Dimethylglyoxime (B607122) serves as a crucial ligand in developing methodologies for the selective detection and quantification of various metal ions, primarily nickel and palladium, leveraging both spectrophotometric and electrochemical principles.

Spectrophotometric and Photometric Techniques

Spectrophotometric methods utilizing DMG exploit the formation of colored complexes with metal ions, allowing for quantitative analysis based on light absorption. These techniques are valued for their simplicity, cost-effectiveness, and ability to achieve good selectivity, often enhanced by specific reaction conditions or separation steps.

Nickel Determination: DMG reacts with Ni(II) in an alkaline or ammoniacal medium, often in the presence of an oxidizing agent like ammonium (B1175870) persulfate or bromine, to form a characteristic red complex. ascelibrary.orgegyankosh.ac.in This complex typically exhibits maximum absorbance around 445 nm. egyankosh.ac.in A notable application is the flotation-spectrophotometric method, where the Ni-DMG complex is floated at an aqueous-n-hexane interface, enabling separation and preconcentration before spectrophotometric measurement. researchgate.netscielo.brscielo.br This method is effective within a pH range of 9-12 and offers high tolerance to interfering ions. researchgate.netscielo.brscielo.br For industrial effluent and environmental water analysis, a standard spectrophotometric method using DMG specifies a determination limit of 10 mg/L with a detection limit of 0.25 mg/L for a 10 mL sample volume. mee.gov.cn

Palladium Determination: DMG is also employed for the spectrophotometric determination of palladium, particularly in titanium-base alloys. nasa.govdtic.mil While offering greater selectivity, it generally exhibits lower sensitivity compared to other reagents like l-nitroso-2-naphthol. nasa.govdtic.mil The method is suitable for determining palladium concentrations ranging from 0.1 to 1.0 percent, with selectivity further enhanced by the presence of nitrate. nasa.govdtic.mil An alternative approach involves extracting the Pd-DMG complex into molten naphthalene (B1677914), followed by dissolution in chloroform (B151607) for measurement at 370 nm. nih.gov This method demonstrates a molar absorptivity of 1.72 x 10⁴ L·mole⁻¹·mm⁻¹ and can determine 30-370 µg of palladium. nih.gov In micellar media, DMG has been used for Pd(II) determination with a detection limit of 26.6 ng/mL and a linear range of 2.0-16.0 µg/mL. researchgate.net

Table 1: Spectrophotometric Determination of Metal Ions Using Dimethylglyoxime

| Metal Ion | Analytical Technique | Wavelength (nm) | Linear Range | Detection Limit (LOD) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Nickel | Spectrophotometry (alkaline, oxidant) | ~445 | 0.076–0.66% | 0.25 mg/L | 5.42 × 10⁴ | ascelibrary.orgegyankosh.ac.inmee.gov.cn |

| Nickel | Flotation-Spectrophotometry | 445 | Not specified | Not specified | ~5.42 × 10⁴ | researchgate.net |

| Palladium | Spectrophotometry (molten naphthalene extraction) | 370 | 30–370 µg (in 10 mL chloroform) | Not specified | 1.72 × 10⁴ | nih.gov |

| Palladium | Spectrophotometry (micellar media, SDS) | 481 | 2.0–16.0 µg/mL | 26.6 ng/mL | 0.4 × 10⁴ | researchgate.net |

Electrochemical Sensing and Voltammetric Approaches

Electrochemical techniques, particularly voltammetric stripping methods, are highly sensitive and selective for trace metal analysis. DMG is extensively employed as a complexing agent, often immobilized on electrode surfaces, to enhance the electrochemical response of target metal ions.